molecular formula C7H8BrN3O2 B11868085 Ethyl 2-amino-5-bromopyrimidine-4-carboxylate CAS No. 1260788-14-4

Ethyl 2-amino-5-bromopyrimidine-4-carboxylate

Cat. No.: B11868085
CAS No.: 1260788-14-4
M. Wt: 246.06 g/mol
InChI Key: TVRCODRGFWIODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-bromopyrimidine-4-carboxylate is an organic compound with the molecular formula C7H8BrN3O2 and a molecular weight of 246.06 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of both amino and bromine substituents on the pyrimidine ring makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-5-bromopyrimidine-4-carboxylate can be synthesized through various methods. One common method involves the bromination of ethyl 2-amino-4-pyrimidinecarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyrimidine is coupled with an appropriate brominated compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-5-bromopyrimidine-4-carboxylate is unique due to the presence of both amino and bromine substituents on the pyrimidine ring, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis and drug discovery .

Properties

CAS No.

1260788-14-4

Molecular Formula

C7H8BrN3O2

Molecular Weight

246.06 g/mol

IUPAC Name

ethyl 2-amino-5-bromopyrimidine-4-carboxylate

InChI

InChI=1S/C7H8BrN3O2/c1-2-13-6(12)5-4(8)3-10-7(9)11-5/h3H,2H2,1H3,(H2,9,10,11)

InChI Key

TVRCODRGFWIODH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.